2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene

Description

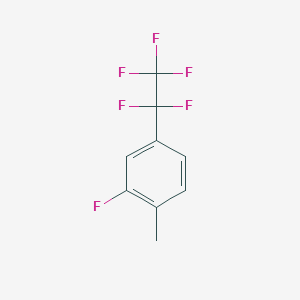

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 1, and a pentafluoroethyl (-CF$2$CF$3$) group at position 4. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine and the bulkiness of the pentafluoroethyl substituent.

Properties

IUPAC Name |

2-fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(4-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUKXWZBKFUEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022642 | |

| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121903-59-1 | |

| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene typically involves the introduction of fluorine atoms into an aromatic ring through electrophilic or nucleophilic substitution reactions. Common starting materials include methylbenzene derivatives and fluorinating agents such as elemental fluorine, hydrogen fluoride, or fluorinating reagents like Selectfluor.

Industrial Production Methods

Industrial production of fluorinated aromatic compounds often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The process may involve multiple steps, including halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or ketones.

Reduction: Reduction reactions can yield fluorinated toluenes or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Drug Development

Fluorinated compounds are known for their enhanced biological activity. The incorporation of fluorine atoms can improve the binding affinity of drugs to their targets, increase metabolic stability, and enhance lipophilicity. For instance, 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene may be explored as a scaffold for developing new pharmaceuticals aimed at targeting specific diseases such as cancer and diabetes .

Case Study: Anticancer Activity

Recent studies have highlighted the potential of fluorinated compounds in anticancer therapies. For example, derivatives of related structures have shown significant antitumor activity in vitro against various cancer cell lines . The mechanism often involves the disruption of cellular processes through enhanced interaction with biological targets.

Fluorinated Polymers

The unique properties of this compound make it a candidate for use in developing advanced materials. Its high thermal stability and resistance to chemical degradation are advantageous in creating high-performance polymers used in electronics and coatings .

Table: Comparison of Fluorinated vs. Non-Fluorinated Materials

| Property | Fluorinated Materials | Non-Fluorinated Materials |

|---|---|---|

| Chemical Stability | High | Moderate |

| Thermal Resistance | Excellent | Good |

| Surface Energy | Low | High |

| Application Areas | Electronics, Coatings | General Plastics |

Green Chemistry

Fluorinated compounds like this compound are being investigated for their roles in green chemistry initiatives. Their stability can lead to reduced waste products during synthesis and application processes. Additionally, their potential use in environmentally friendly solvents is being explored due to their low volatility and high solvating power .

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene exerts its effects depends on its specific application. In pharmaceuticals, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve metabolic stability, and increase lipophilicity. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)-benzene and related fluorinated benzene derivatives:

Key Observations:

Fluorination Level: The pentafluoroethyl group (-CF$2$CF$3$) introduces six fluorine atoms, compared to three in the trifluoromethyl (-CF$_3$) analogue.

Molecular Weight : The pentafluoroethyl derivative (228.13 g/mol) has a higher molecular weight than the trifluoromethyl analogue (178.13 g/mol), primarily due to the additional carbon and fluorine atoms.

Substituent Effects :

- The trifluoromethyl group (-CF$3$) is smaller and less electron-withdrawing than the pentafluoroethyl group.

- The propyl group in 1-(1,1,2,2,2-Pentafluoroethyl)-4-propylbenzene increases lipophilicity compared to the methyl group in the target compound.

- The benzimidazole derivative (C${14}$H${11}$FN$2$) represents a distinct heterocyclic system, where fluorine’s impact on aromaticity and bioavailability differs from benzene-based analogues .

Physicochemical and Hazard Profile

- 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene : Labeled with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Its lower molecular weight and trifluoromethyl group may contribute to higher volatility compared to the pentafluoroethyl analogue .

- The pentafluoroethyl group’s bulkiness may reduce volatility and alter solubility in organic solvents .

Biological Activity

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene is a fluorinated aromatic hydrocarbon with the chemical formula CHF and CAS number 121903-59-1. Its unique structure, characterized by multiple fluorine substituents on the aromatic ring, significantly influences its biological activity and chemical properties. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

The compound features a complex arrangement of fluorine atoms that enhance its reactivity and stability. The presence of fluorine typically increases lipophilicity and alters metabolic pathways in biological systems.

Structural Information

| Property | Value |

|---|---|

| IUPAC Name | 2-fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |

| Molecular Formula | CHF |

| CAS Number | 121903-59-1 |

| InChI | InChI=1S/C9H6F6/c1-5-2-3-6(4-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorine atoms can enhance binding affinities to proteins and enzymes due to their electronegative nature, which can stabilize interactions through halogen bonding.

Potential Applications:

- Pharmaceutical Development: The compound may serve as a scaffold for drug design due to its unique electronic properties.

- Environmental Chemistry: Its behavior in biological systems can provide insights into the environmental impact of fluorinated compounds.

Study 1: Toxicity Assessment

A toxicity study evaluated the effects of fluorinated compounds on human cell lines. Results indicated that compounds with multiple fluorine substitutions exhibited increased cytotoxicity compared to their non-fluorinated counterparts. Specifically, this compound demonstrated significant cellular stress responses at higher concentrations.

Study 2: Interaction with Biological Targets

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit certain enzymes due to its structural configuration and electronegativity from fluorine atoms.

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)-benzene?

A common approach involves halogenation and coupling reactions. For example, bromination of fluorinated benzene derivatives followed by coupling with pentafluoroethyl groups (e.g., via Suzuki-Miyaura or nucleophilic aromatic substitution). Key conditions include:

Q. How can researchers ensure the stability of this compound during storage?

Due to the electron-withdrawing pentafluoroethyl group, the compound may hydrolyze under humid conditions. Recommendations:

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. What safety protocols are essential for handling this fluorinated aromatic compound?

Q. How does the pentafluoroethyl group influence the compound’s reactivity?

The –C₂F₅ group is strongly electron-withdrawing, directing electrophilic substitution to meta positions and enhancing resistance to oxidation. This property is critical for designing derivatives for catalytic or medicinal applications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from solvent choice or catalyst loading. For example:

Q. How can computational tools optimize the synthesis of this compound?

Retrosynthetic AI platforms (e.g., Template_relevance models) predict viable routes by analyzing databases like Reaxys or Pistachio. Key steps:

- Input SMILES structure and set "Template_relevance" parameters to prioritize one-step reactions .

- Validate predicted routes experimentally, focusing on feasibility scores >0.8 .

Q. What role does this compound play in studying fluorine’s electronic effects in aromatic systems?

The compound serves as a model for:

Q. How can researchers address challenges in isolating intermediates during synthesis?

Q. What are the applications of this compound in pharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.